L-Valine Orlistat

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

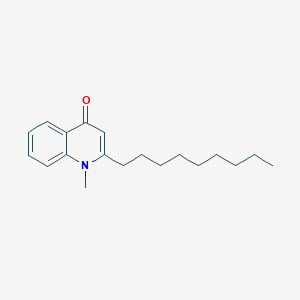

L-Valine Orlistat is a compound that combines the properties of L-Valine, an essential branched-chain amino acid, and Orlistat, a potent lipase inhibitor used in the treatment of obesity. L-Valine is crucial for protein synthesis and metabolic regulation, while Orlistat inhibits the absorption of dietary fats by blocking the action of gastrointestinal lipases .

Synthetic Routes and Reaction Conditions:

L-Valine: L-Valine is typically produced through microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli.

Orlistat: Orlistat is synthesized through a semi-synthetic process starting from Lipstatin, which is produced by the fermentation of Streptomyces toxytrycini.

Industrial Production Methods:

L-Valine: Industrial production of L-Valine involves optimizing fermentation conditions, such as pH, temperature, and nutrient supply, to maximize yield.

Orlistat: The industrial production of Orlistat involves large-scale fermentation followed by chemical synthesis.

Types of Reactions:

L-Valine: L-Valine undergoes various reactions, including transamination, decarboxylation, and oxidation.

Orlistat: Orlistat primarily undergoes hydrolysis and reduction reactions.

Common Reagents and Conditions:

Major Products:

Orlistat: The primary product is the active pharmaceutical ingredient used in weight-loss medications.

Chemistry:

- L-Valine is used as a building block for the synthesis of complex organic molecules and pharmaceuticals .

Biology:

- L-Valine plays a crucial role in protein synthesis and metabolic regulation. It is essential for the growth and repair of tissues .

Medicine:

- L-Valine is used in amino acid infusions for patients with chronic liver disease and other medical conditions .

- Orlistat is used as a weight-loss medication to treat obesity and related conditions .

Industry:

- L-Valine is used as an additive in animal feed to improve growth and lactation in livestock .

- Orlistat is used in the pharmaceutical industry for the production of weight-loss drugs .

L-Valine:

- L-Valine activates the PI3K/Akt1 signaling pathway and inhibits the activity of arginase, leading to increased expression of nitric oxide. This enhances the phagocytosis of macrophages and improves immune response .

Orlistat:

- Orlistat inhibits gastrointestinal lipases by covalently binding to the serine residues in their active sites. This prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, reducing fat absorption by approximately 30% .

相似化合物的比较

L-Valine: Similar compounds include other branched-chain amino acids such as leucine and isoleucine.

Orlistat: Similar compounds include other lipase inhibitors like tetrahydrolipstatin.

Uniqueness:

属性

IUPAC Name |

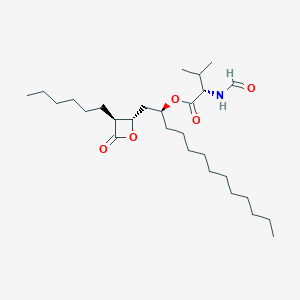

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H51NO5/c1-5-7-9-11-12-13-14-15-16-18-23(33-28(32)26(22(3)4)29-21-30)20-25-24(27(31)34-25)19-17-10-8-6-2/h21-26H,5-20H2,1-4H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBOLZATQOJKKM-CQJMVLFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](C(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649380 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243107-50-7 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。